molecular formula C10H11BrO2Se B14540246 Ethyl [2-(bromoselanyl)phenyl]acetate CAS No. 62218-86-4

Ethyl [2-(bromoselanyl)phenyl]acetate

Cat. No.: B14540246
CAS No.: 62218-86-4
M. Wt: 322.07 g/mol
InChI Key: DYGWSECDPPSUIU-UHFFFAOYSA-N
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Description

Ethyl [2-(bromoselanyl)phenyl]acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a bromoselanyl group attached to a phenyl ring, which is further connected to an acetate group. The presence of the bromoselanyl group makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl [2-(bromoselanyl)phenyl]acetate can be synthesized through the esterification of 2-(bromoselanyl)phenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more sustainable and cost-effective .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: The bromoselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

Ethyl [2-(bromoselanyl)phenyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [2-(bromoselanyl)phenyl]acetate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The bromoselanyl group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Properties

CAS No.

62218-86-4

Molecular Formula

C10H11BrO2Se

Molecular Weight

322.07 g/mol

IUPAC Name

ethyl 2-(2-bromoselanylphenyl)acetate

InChI

InChI=1S/C10H11BrO2Se/c1-2-13-10(12)7-8-5-3-4-6-9(8)14-11/h3-6H,2,7H2,1H3

InChI Key

DYGWSECDPPSUIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1[Se]Br

Origin of Product

United States

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